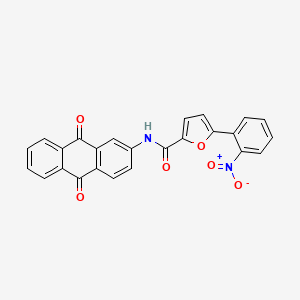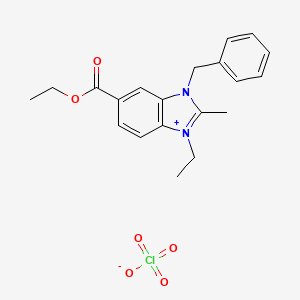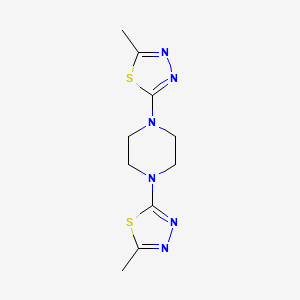
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(2-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(2-nitrophenyl)-2-furamide, also known as DRAQ5, is a fluorescent dye used in scientific research for the detection of DNA. DRAQ5 is a member of the anthraquinone family of dyes and is commonly used in flow cytometry and microscopy.
Mechanism of Action
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(2-nitrophenyl)-2-furamide binds to the minor groove of double-stranded DNA, causing a shift in the dye's fluorescence properties. This shift in fluorescence allows for the detection of DNA in cells and tissues.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with normal cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(2-nitrophenyl)-2-furamide is its high affinity for DNA, allowing for sensitive detection of DNA in cells and tissues. It is also compatible with a variety of fixatives and staining protocols. However, this compound is not suitable for live cell imaging as it requires fixation of cells prior to staining. Additionally, this compound may interfere with other fluorescent dyes and can cause background fluorescence in certain applications.
Future Directions
Future research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(2-nitrophenyl)-2-furamide may focus on the development of new applications for the dye, such as its use in high-throughput screening assays. Additionally, there may be opportunities to modify the structure of this compound to improve its fluorescence properties or increase its specificity for certain types of DNA.
Synthesis Methods
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(2-nitrophenyl)-2-furamide is synthesized through a multi-step process that involves the reaction of anthraquinone with nitrobenzene and furfural. The resulting compound is then purified through a series of chromatography and crystallization steps.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(2-nitrophenyl)-2-furamide is widely used in scientific research for the detection of DNA in a variety of applications. It is commonly used in flow cytometry to quantify DNA content in cells and can also be used in microscopy to visualize DNA in fixed cells and tissues.
properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O6/c28-23-15-5-1-2-6-16(15)24(29)19-13-14(9-10-17(19)23)26-25(30)22-12-11-21(33-22)18-7-3-4-8-20(18)27(31)32/h1-13H,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKWXWIBCQQLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-bromophenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5011874.png)
![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5011882.png)
![N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B5011890.png)
![methyl 2-[({2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thien-3-yl}carbonyl)amino]benzoate](/img/structure/B5011899.png)
![1-(4-fluorophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5011905.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011912.png)

![methyl 2-methyl-5-oxo-4-[4-(2-propyn-1-yloxy)phenyl]-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011929.png)
![1-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5011939.png)

![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5011963.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)

![2-(4-biphenylyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5011973.png)